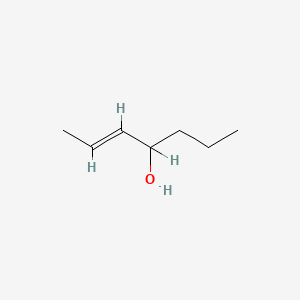

2-Hepten-4-ol

CAS No.: 4798-59-8

Cat. No.: VC3791197

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4798-59-8 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (E)-hept-2-en-4-ol |

| Standard InChI | InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+ |

| Standard InChI Key | DODCYMXUZOEOQF-HWKANZROSA-N |

| Isomeric SMILES | CCCC(/C=C/C)O |

| SMILES | CCCC(C=CC)O |

| Canonical SMILES | CCCC(C=CC)O |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 114.185 g/mol | |

| Density | 0.842 g/cm³ | |

| Boiling Point | 153°C (426 K) | |

| Flash Point | 52.5°C | |

| Refractive Index | 1.444 | |

| LogP (Partition Coefficient) | 1.723 |

The compound’s low density and moderate boiling point make it suitable for industrial applications, while its hydrophobicity (LogP = 1.723) influences its environmental behavior .

Synthesis and Industrial Production

2-Hepten-4-ol is synthesized via two primary routes:

-

Reduction of 2-Hepten-4-one: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone group in 2-hepten-4-one to an alcohol under mild conditions .

-

Catalytic Hydrogenation: Industrial-scale production employs palladium on carbon (Pd/C) under hydrogen pressure to hydrogenate 2-hepten-4-one .

Key Reaction:

This method achieves high yields (>90%) at elevated temperatures (80–100°C).

Chemical Reactivity and Derivatives

The compound’s hydroxyl group and double bond enable diverse reactions:

-

Oxidation: Forms 2-hepten-4-one using pyridinium chlorochromate (PCC) .

-

Reduction: Hydrogenation of the double bond yields heptan-4-ol.

-

Substitution: Reaction with thionyl chloride (SOCl₂) produces 2-hepten-4-chloride.

Table 2: Common Derivatives and Their Applications

| Derivative | Application | Reference |

|---|---|---|

| 2-Hepten-4-one | Flavoring agent | |

| Heptan-4-ol | Solvent intermediate | |

| 2-Hepten-4-chloride | Pharmaceutical precursor |

Biological Activity and Ecological Significance

Aggregation Pheromone in Palm Weevils

2-Hepten-4-ol, specifically the (4S,2E)-isomer (rhynchophorol), serves as the primary aggregation pheromone for the American palm weevil (Rhynchophorus palmarum) . Field studies demonstrate its efficacy:

-

Traps baited with 3 mg/day of synthetic pheromone + sugarcane attract >90% of weevils .

-

Racemic mixtures retain effectiveness, simplifying industrial production .

Table 3: Pheromone Activity in Rhynchophorus Species

| Species | Active Isomer | Attraction Efficiency |

|---|---|---|

| R. palmarum | (4S,2E)-2-Hepten-4-ol | 95% |

| R. ferrugineus | (4S,5S)-4-Methyl-5-nonanol | 85% |

Antimicrobial Properties

Preliminary studies indicate inhibitory effects against Staphylococcus aureus and Escherichia coli, though mechanisms remain under investigation .

Applications in Pest Management

Mass Trapping Strategies

-

Population Control: Pheromone-baited traps reduce R. palmarum populations by 70–80% in coconut plantations .

-

Disease Mitigation: Limits spread of red ring disease, a weevil-vectored palm pathogen .

Synergy with Plant Kairomones

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume